molecular formula C19H12N4O4S B2989757 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 377057-92-6

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2989757
CAS No.: 377057-92-6
M. Wt: 392.39
InChI Key: MPGNHJUKJDMTTO-UKTHLTGXSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12N4O4S and its molecular weight is 392.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has been explored in various scientific research applications focusing primarily on its synthesis, structural analysis, and potential biological activities. While the exact chemical is not directly cited in available literature, research on similar compounds provides valuable insights into the types of applications and studies that could be relevant.

Antitumor and Cytotoxic Activities

A study by Sa̧czewski et al. (2004) focused on the synthesis of acrylonitriles with heteroaryl substitutions, examining their in vitro cytotoxic potency against human cancer cell lines. The research found that certain configurations, particularly those with nitrothiophenyl rings, showed significant cytotoxic activity, suggesting potential for antitumor applications. The mechanism of cell death induced by these compounds, as indicated by increased activities of caspases, points towards apoptosis (Sa̧czewski et al., 2004).

Antioxidant and Anti-inflammatory Properties

Another research endeavor by Bhale et al. (2018) synthesized derivatives of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole- 3-carbonyl)-3-(methylthio) acrylonitrile to assess their therapeutic potential. These compounds exhibited notable anti-tumor, antioxidant, and anti-inflammatory activities, particularly against breast carcinoma cell lines. Such findings underscore the compound's versatility in biological applications (Bhale et al., 2018).

Chemosensor Applications

Research by Hranjec et al. (2012) explored the synthesis and spectroscopic study of novel benzimidazoles and benzimidazoquinolines, including derivatives structurally related to the compound , for their potential as chemosensors for different cations. The study demonstrated how these compounds' fluorescence intensity changed in the presence of various cations, indicating their utility in detecting and sensing specific metal ions (Hranjec et al., 2012).

Structural and Spectroscopic Analysis

The synthesis and crystallographic analysis of compounds with acrylonitrile groups have also been investigated for their structural properties. For instance, a study by Bhanvadia et al. (2016) examined the crystal structure and spectroscopic characteristics of a related compound, providing insights into its molecular assembly and potential interactions based on weak intermolecular forces. Such studies are crucial for understanding the physical and chemical behaviors of these compounds in various conditions (Bhanvadia et al., 2016).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c20-8-13(9-21-14-4-5-17-18(7-14)27-11-26-17)19-22-16(10-28-19)12-2-1-3-15(6-12)23(24)25/h1-7,9-10,21H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGNHJUKJDMTTO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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